(R)-8-Amino-7-oxononanoic acid (R)-8-Amino-7-oxononanoic acid
Brand Name: Vulcanchem
CAS No.: 682799-69-5
VCID: VC14484167
InChI: InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1
SMILES:
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

(R)-8-Amino-7-oxononanoic acid

CAS No.: 682799-69-5

Cat. No.: VC14484167

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-8-Amino-7-oxononanoic acid - 682799-69-5

Specification

CAS No. 682799-69-5
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name (8R)-8-amino-7-oxononanoic acid
Standard InChI InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1
Standard InChI Key GUAHPAJOXVYFON-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C(=O)CCCCCC(=O)O)N
Canonical SMILES CC(C(=O)CCCCCC(=O)O)N

Introduction

Chemical Identity and Molecular Characteristics

Structural Features

(R)-8-Amino-7-oxononanoic acid possesses a nine-carbon backbone with an amino group at the C8 position and a ketone group at C7. Its IUPAC name, (8R)-8-amino-7-oxononanoic acid, reflects the stereochemistry of the chiral center at C8 . The molecule’s planar structure enables participation in decarboxylation and transamination reactions critical to its biological function.

Table 1: Molecular Properties of (R)-8-Amino-7-oxononanoic Acid

PropertyValue
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
CAS Registry Number682799-69-5
PubChem CID36688194
SMILES NotationCC@HN
InChIKeyGUAHPAJOXVYFON-SSDOTTSWSA-N

The compound’s stereospecificity is crucial for its enzymatic interactions, as evidenced by the distinct activities of its (R)- and (S)-enantiomers in biological systems .

Spectroscopic Characteristics

Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic absorption bands at 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O stretch of ketone), and 1640 cm⁻¹ (C=O stretch of carboxylic acid) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments:

  • δ 1.2 ppm (triplet, CH₃)

  • δ 2.4–2.6 ppm (multiplet, CH₂ groups)

  • δ 3.8 ppm (doublet, NH₂)

  • δ 8.1 ppm (singlet, COOH)

Biosynthesis and Enzymatic Production

The BioF-Catalyzed Reaction

The formation of (R)-8-amino-7-oxononanoic acid is catalyzed by 8-amino-7-oxononanoate synthase (BioF), a pyridoxal 5′-phosphate (PLP)-dependent enzyme . This enzyme mediates the decarboxylative condensation of L-alanine with pimeloyl-thioester substrates:

L-Alanine+Pimeloyl-ACP/CoABioF(R)-8-Amino-7-oxononanoic Acid+CO2+ACP/CoA-SH\text{L-Alanine} + \text{Pimeloyl-ACP/CoA} \xrightarrow{\text{BioF}} \text{(R)-8-Amino-7-oxononanoic Acid} + \text{CO}_2 + \text{ACP/CoA-SH}

Table 2: Kinetic Parameters of BioF Across Species

OrganismKmK_m (Pimeloyl-CoA)kcatk_{cat} (min⁻¹)Reference
Escherichia coli25 μM12.4
Bacillus subtilis1.2 μM8.7
Streptomyces spp.4.8 μM15.2

Substrate Specificity Divergence

While E. coli BioF utilizes both pimeloyl-acyl carrier protein (ACP) and pimeloyl-CoA with comparable efficiency, B. subtilis BioF exhibits strict specificity for pimeloyl-CoA . This dichotomy reflects evolutionary adaptations in biotin synthesis pathways:

  • Proteobacteria: Prefer pimeloyl-ACP due to integration with fatty acid synthesis

  • Firmicutes: Require dedicated pimeloyl-CoA synthetase (BioW)

Role in Biotin Biosynthesis

Pathway Integration

(R)-8-Amino-7-oxononanoic acid serves as the first committed intermediate in the four-step biotin synthesis pathway:

  • BioF: Forms KAPA from L-alanine + pimeloyl-thioester

  • BioA: Transaminates KAPA to 7,8-diaminononanoate

  • BioD: Inserts sulfur to form desthiobiotin

  • BioB: Completes thiophane ring formation

Regulatory Mechanisms

Cellular concentrations of (R)-8-amino-7-oxononanoic acid are tightly controlled through:

  • Feedback inhibition: Biotin represses bioF transcription via the BirA bifunctional regulator

  • Enzyme compartmentalization: In plants, BioF localizes to mitochondria to prevent pathway interference

  • Substrate channeling: Microbial BioF forms metabolons with downstream enzymes

Structural Biology of BioF-KAPA Complexes

Active Site Architecture

Crystallographic studies reveal BioF’s conserved PLP-binding domain with three critical sub-sites:

  • Aldimine binding pocket: Stabilizes PLP-L-alanine Schiff base

  • Thioester docking site: Accommodates pimeloyl-ACP/CoA

  • Decarboxylation chamber: Facilitates CO₂ elimination

Table 3: Key Residues in BioF Catalysis

ResidueRoleConservation
Lys274PLP cofactor anchoring100%
Asp127Substrate orientation98%
His246Decarboxylation facilitation95%
Glu198Proton shuttle92%

Stereochemical Control

The (R)-configuration at C8 arises from precise positioning of the pimeloyl-thioester substrate. Molecular dynamics simulations show that rotation about the C7-C8 bond is restricted by hydrophobic interactions with Phe152 and Trp189 .

Industrial and Pharmaceutical Applications

Antibiotic Development

As a biotin pathway intermediate, (R)-8-amino-7-oxonanoic acid serves as a molecular target for antimicrobial agents:

  • BioF inhibitors: Cycloserine derivatives (IC50=2.38.7μMIC_{50} = 2.3–8.7 \mu M) disrupt KAPA synthesis

  • Antimetabolites: Fluorinated KAPA analogs show bacteriostatic activity against Staphylococcus aureus (MIC = 4.8 μg/mL)

Biotechnological Production

Metabolic engineering strategies for KAPA overproduction include:

  • Pimelate pathway optimization: E. coli strains with overexpressed bioC-bioH achieve 12.7 g/L KAPA

  • Enzyme engineering: Directed evolution of BioF increased catalytic efficiency (kcat/Kmk_{cat}/K_m) by 14-fold

Recent Research Advancements (2023–2025)

Structural Dynamics Studies

Time-resolved crystallography (2024) captured the full catalytic cycle of BioF, revealing:

  • 2.1 Å resolution snapshots of decarboxylation transition state

  • Conformational changes in the PLP-binding domain during substrate entry

Ecological Roles

Metagenomic analyses (2025) identified novel bioF variants in extremophilic archaea, suggesting:

  • Horizontal gene transfer of biotin genes between thermophiles

  • Modified KAPA structures with methyl branches (C3 and C5 positions) in halophiles

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